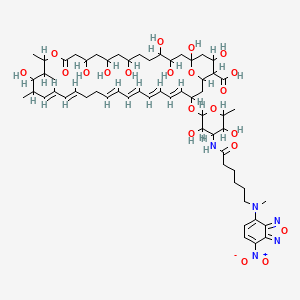
Glycobismine A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycobismine A is a novel binary acridone alkaloid . It is the first naturally occurring binary acridone alkaloid that has a carbon–carbon linkage . It is isolated from Glycosmis citrifolia (Willd.) Lindl. (Rutaceae) .
Synthesis Analysis
The structure of this compound has been elucidated by spectroscopic studies using 1H-13C long-range COSY and/or HMBC experiments . The complete and detailed spectroscopic structural elucidation of this compound and the structures of two additional new binary acridone alkaloids, Glycobismine-B and -C, have been reported .Molecular Structure Analysis
The molecular structure of this compound has been determined by spectral and chemical experiments . It is the first naturally occurring binary acridone alkaloid having a carbon–carbon linkage .Wissenschaftliche Forschungsanwendungen
1. GlycoPOST: Enhancing Glycomics Research
Glycobismine A's applications may be related to the broader field of glycomics. GlycoPOST, a repository for raw mass spectrometry (MS) data from glycomics experiments, is significant in this context. It aids the reproducibility and sustainability of glycomics research by ensuring data is Findable, Accessible, Interoperable, and Reusable (FAIR) (Watanabe et al., 2020).
2. Chemoselective Reactions in Glycobiology
Chemoselective reactions, crucial for constructing glycoconjugates from unprotected carbohydrates, are a vital part of glycobiology research. This field investigates the role and function of complex carbohydrates, including those related to this compound (Villadsen et al., 2017).
3. Reproductive Processes in Marine Animals
Research in marine glycobiology, focusing on reproduction, may offer insights into this compound's applications. This area explores the role of complex carbohydrates, including glycoconjugates, in chemical communication between gametes (Gallo & Costantini, 2012).
4. Advances in Glycogen Metabolism
Studies on glycogen metabolism could provide context for this compound's potential applications. Understanding glycogen's role as an energy store and its regulation by hormones is crucial in this field (Roach et al., 2012).
5. Bioinformatics in Glycomics
Bioinformatics tools developed for glycomics, a field focusing on glycan molecules in organisms, are relevant. These tools, addressing the unique challenges of glycan structure prediction and interpretation, may have applications in this compound research (Lieth et al., 2004).
6. Glycan Arrays in Biomedical Applications
Glycan arrays, tools for high-throughput analysis of carbohydrate interactions, have both basic and biomedical applications. This technology's relevance to this compound research lies in its potential use in defining the specificity of glycosyltransferases and lectins (Geissner & Seeberger, 2016).
Eigenschaften
CAS-Nummer |
91147-20-5 |
|---|---|
Molekularformel |
C37H34N2O6 |
Molekulargewicht |
602.7 g/mol |
IUPAC-Name |
1-[1,3-dihydroxy-10-methyl-4-(3-methylbut-2-enyl)-9-oxoacridin-2-yl]-6-hydroxy-3,3-dimethyl-2,12-dihydro-1H-pyrano[2,3-c]acridin-7-one |
InChI |
InChI=1S/C37H34N2O6/c1-18(2)14-15-21-32-30(34(42)20-11-7-9-13-24(20)39(32)5)36(44)28(35(21)43)22-17-37(3,4)45-26-16-25(40)29-31(27(22)26)38-23-12-8-6-10-19(23)33(29)41/h6-14,16,22,40,43-44H,15,17H2,1-5H3,(H,38,41) |
InChI-Schlüssel |
MFWOOIANDMHWSJ-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C2C(=C(C(=C1O)C3CC(OC4=C3C5=C(C(=C4)O)C(=O)C6=CC=CC=C6N5)(C)C)O)C(=O)C7=CC=CC=C7N2C)C |
Kanonische SMILES |
CC(=CCC1=C2C(=C(C(=C1O)C3CC(OC4=C3C5=C(C(=C4)O)C(=O)C6=CC=CC=C6N5)(C)C)O)C(=O)C7=CC=CC=C7N2C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[3-(4-aminobutanoyloxy)-2-[(9Z,12E,15E)-octadeca-9,12,15-trienoyl]oxypropyl] (9E,12E,15E)-octadeca-9,12,15-trienoate](/img/structure/B1236207.png)


![methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]-6-oxoheptanoate](/img/structure/B1236211.png)


